Product packaging for (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione(Cat. No.:CAS No. 1182734-24-2)

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

Cat. No.: B1494599
CAS No.: 1182734-24-2
M. Wt: 132.05 g/mol
InChI Key: ZFSLODLOARCGLH-VMGGCIAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione, also known as isotopically labeled Cyanuric Acid, is a high-purity chemical standard where three nitrogen atoms in the triazinane ring are replaced with the stable isotope Nitrogen-15. This labeling makes it an indispensable tool for advanced research, enabling precise tracking and quantification in analytical and metabolic studies. The base compound, cyanuric acid, is a cyclic triazine that exists in a tautomeric equilibrium between its triol (cyanuric acid) and trione (isocyanuric acid) forms . It is industrially significant as a precursor to N-chlorinated disinfectants, such as sodium dichloroisocyanurate, which are widely used in water treatment and algicides . In supramolecular chemistry, its structure, featuring three hydrogen-bonding donor (N-H) and acceptor (C=O) sites, allows it to form complex co-crystals and frameworks with other molecules, such as DABCO, for developing novel materials . As a nitrogen-15 labeled analog, this compound is critical for mechanistic studies in environmental science, particularly for investigating the biotransformation of triazine-based compounds like flame retardants by human cytochrome P450 enzymes . It allows researchers to elucidate metabolic pathways and identify potential toxic intermediates without signal interference from the natural isotope. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N3O3 B1494599 (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione CAS No. 1182734-24-2

Properties

IUPAC Name

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSLODLOARCGLH-VMGGCIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=O)[15NH]C(=O)[15NH]C(=O)[15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Labeling Source

  • The key starting material is ^15N-labeled cyanic acid or a suitable ^15N-labeled precursor such as ^15N-labeled urea or ammonium salts.
  • ^15N-labeled cyanic acid can be generated by reaction of ^15N-labeled ammonium salts with suitable reagents under controlled conditions.

Trimerization Reaction

  • The ^15N-labeled cyanic acid undergoes thermal trimerization to form the triazine ring.
  • This reaction typically involves heating the ^15N-cyanic acid in a controlled environment to promote cyclization without isotope scrambling.
  • Reaction conditions such as temperature, time, and atmosphere (inert gas) are optimized to maximize yield and isotopic retention.

Purification

  • The crude product is purified by recrystallization from water or suitable solvents.
  • The purity and isotopic enrichment are confirmed by spectroscopic methods such as ^15N NMR and mass spectrometry.

Representative Synthetic Route (Adapted from Analogous ^13C-Labeled Cyanuric Acid Synthesis)

Step Description Reagents/Conditions Yield (%) Notes
1 Synthesis of ^15N-labeled cyanic acid Reaction of ^15N-ammonium salts with suitable reagents - Requires careful handling due to instability
2 Thermal trimerization to form (1,3,5-^15N_3)1,3,5-triazinane-2,4,6-trione Heating at controlled temperature (typically 150–200°C) under inert atmosphere 60–80% Optimization needed to avoid decomposition
3 Purification by recrystallization Water or aqueous ethanol - Ensures removal of impurities and isotopic homogeneity

Analytical Characterization and Isotopic Verification

  • [^15N NMR Spectroscopy](pplx://action/followup): Confirms the incorporation of ^15N isotopes at the triazine nitrogen positions.
  • Mass Spectrometry: Shows the expected molecular ion peak with mass shift corresponding to three ^15N atoms.
  • Infrared Spectroscopy: Confirms the presence of characteristic triazine ring and carbonyl groups.
  • Elemental Analysis: Verifies nitrogen content consistent with isotopic labeling.

Industrial Scale Considerations

  • Scale-up requires specialized equipment to handle isotopically labeled materials safely.
  • Reaction conditions must be tightly controlled to maintain isotopic purity.
  • Cost of ^15N-labeled precursors is significant, so yield optimization is critical.
  • Purification methods such as crystallization and chromatography are adapted for large-scale production.

Summary Table of Preparation Methods

Aspect Description
Starting Material ^15N-labeled cyanic acid or ^15N-labeled nitrogen precursors
Reaction Type Thermal trimerization (cyclization)
Conditions Heating at 150–200°C under inert atmosphere
Purification Recrystallization from water or aqueous solvents
Yield Typically 60–80% depending on conditions
Analytical Techniques ^15N NMR, Mass Spectrometry, IR, Elemental Analysis
Challenges Isotope retention, precursor cost, scale-up safety

Research Findings and Notes

  • The preparation of (1,3,5-^15N3)1,3,5-triazinane-2,4,6-trione follows similar principles to other isotopically labeled cyanuric acid derivatives, such as (2,4,6-^13C3)1,3,5-triazinane-2,4,6-trione, which has been synthesized by heating ^13C-labeled cyanic acid.
  • Literature reports emphasize the importance of controlled reaction conditions to prevent isotope scrambling and degradation.
  • The compound's stability up to ~200°C facilitates its preparation via thermal trimerization without decomposition.
  • The isotopically labeled compound is valuable in mechanistic studies, NMR spectroscopy, and as a tracer in chemical and biological systems.

Chemical Reactions Analysis

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticoccidial Activity
One of the notable applications of triazine derivatives is in veterinary medicine. Specifically, certain triazine compounds exhibit coccidiocidal action against various stages of the life cycle of coccidia, making them valuable as anticoccidial therapeutics. Research has demonstrated that these compounds can effectively damage intracellular developmental stages during the schizogony and gametogony phases of coccidia .

Biological Activity Screening
Triazine derivatives can be synthesized to create libraries of compounds that can be screened for biological activity. The synthesis of 1,3-disubstituted and 1,3,5-trisubstituted triazine compounds allows for the exploration of diverse biological activities. These compounds have shown potential in various assays for their pharmacological properties .

Environmental Science

Ames Mutagenicity Testing
The compound has been evaluated for its mutagenic potential using the Ames test under the OECD QSAR Assessment Framework. This framework allows researchers to predict the genotoxicity of chemicals based on quantitative structure-activity relationship (QSAR) models. The results indicated that certain triazine derivatives could be classified as mutagenic or equivocal based on their structural characteristics and predicted interactions .

Chemical Safety Assessments
The presence of triazine compounds in various formulations necessitates their evaluation for safety and environmental impact. Regulatory bodies utilize QSAR models to assess the risk associated with these chemicals, ensuring compliance with safety standards and guiding regulatory decisions .

Materials Science

Fluorescent Dyes for Bio-imaging
Recent studies have explored the use of triazine derivatives as fluorescent dyes for bio-imaging applications. The incorporation of polarizable sulfur atoms into the triazine structure enhances its nonlinear optical (NLO) properties. This enhancement leads to improved two-photon absorption characteristics suitable for advanced imaging techniques in biological systems .

Synthesis and Characterization
The synthesis of novel thioisocyanurate derivatives from triazine compounds has been reported. These derivatives have been characterized using various spectroscopic techniques to understand their structural properties and potential applications in materials science .

Summary Table of Applications

Application Area Specific Use Key Findings
Medicinal Chemistry Anticoccidial therapeuticsEffective against coccidia life cycle stages
Biological activity screeningLibraries can be synthesized for diverse bioactivity
Environmental Science Ames mutagenicity testingPredictive models indicate mutagenic potential
Chemical safety assessmentsQSAR models guide regulatory compliance
Materials Science Fluorescent dyes for bio-imagingEnhanced NLO properties for imaging applications
Synthesis of thioisocyanurate derivativesCharacterization reveals potential material applications

Mechanism of Action

The mechanism of action of cyanuric acid-15N3 involves its interaction with various molecular targets. In alkaline solutions, it forms salts that favor the hydroxytautomer. It can also react with ammonia under pressure and with a catalyst to produce melamine . The nucleophilic isocyanurate nitrogen atom often attacks positively polarized carbon atoms, leading to trisubstituted products .

Comparison with Similar Compounds

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds such as:

This compound stands out due to its specific isotopic labeling, which provides unique advantages in tracing and studying nitrogen-related processes in various scientific fields.

Biological Activity

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione, also known as triallyl isocyanurate or 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer potential and enzyme inhibitory activities.

  • Molecular Formula : C12H15N3O3
  • Molecular Weight : 249.27 g/mol
  • CAS Number : 1025-15-6
  • IUPAC Name : 1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione

Biological Activity Overview

The biological activity of this compound has been explored in various studies highlighting its potential as an anticancer agent and an inhibitor of specific enzymes involved in cancer progression.

Anticancer Activity

Recent research indicates that derivatives of the triazine core exhibit significant anticancer properties. The compound's ability to selectively target cancer cells while minimizing toxicity to normal cells is particularly noteworthy.

Mechanism of Action :

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in tumorigenesis. For instance:
    • Phosphorylated Tyrosine Kinases : Inhibition rates have been reported as high as 96.4% at concentrations around 10 µM .
    • Cell Proliferation : Certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and TPC-1 .

Enzyme Inhibition Data

The following table summarizes the enzyme inhibition activity of this compound based on recent studies:

Enzyme Target Inhibition Rate (%) Concentration (µM) IC50 (µM)
Phosphorylated Tyrosine Kinase94.41014.85 (MCF-7)
Phosphorylated Tyrosine Kinase96.4109.23 (TPC-1)
Phosphorylated Tyrosine Kinase98.61012.5 (MCF-7)

Case Studies

Several case studies have illustrated the effectiveness of triazine derivatives in clinical settings:

  • Study on MCF-7 Cells : A study demonstrated that compounds derived from triazine showed substantial cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 10 to 15 µM .
  • Animal Models : In vivo studies using murine models have shown promising results where triazine derivatives significantly reduced tumor size and improved survival rates compared to control groups .

Q & A

How can researchers optimize the synthesis of isotopically labeled 1,3,5-triazinane derivatives to improve yields and reduce reliance on toxic reagents?

Basic Research Focus
Synthetic routes for 1,3,5-triazinane derivatives often face challenges such as low yields, toxic solvents, and expensive catalysts. For example, traditional methods involve reactions of thioureas with aldehydes or carboxylic acids under harsh conditions . A methodological approach includes:

  • Catalyst screening : Lewis acids like FeCl3·6H2O have shown efficacy in accelerating cyclization reactions, improving yields from <30% to >70% under mild conditions (80°C, 6 hours) .
  • Solvent optimization : Replacing toxic organic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) reduces environmental impact while maintaining reactivity .
  • Isotopic incorporation : For <sup>15</sup>N-labeled derivatives, using <sup>15</sup>N-enriched urea or ammonium salts during cyclization ensures uniform isotopic labeling .

What advanced spectroscopic and crystallographic techniques are critical for characterizing (1,3,5-<sup>15</sup>N3)1,3,5-triazinane-2,4,6-trione?

Basic Research Focus
Structural elucidation requires a combination of techniques:

  • X-ray crystallography : Resolves bond lengths and angles, with CCDC 1991207 providing a reference for the triazinane core’s planar geometry .
  • Solid-state NMR : <sup>15</sup>N NMR is particularly useful for tracking isotopic labeling efficiency and confirming nitrogen environments .
  • FT-IR and Raman spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm<sup>−1</sup>) and triazine ring deformations .

How can density functional theory (DFT) and molecular docking studies enhance the understanding of this compound’s electronic properties and potential applications?

Advanced Research Focus
Computational methods bridge experimental and theoretical insights:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and simulate IR/NMR spectra for comparison with experimental data. For example, B3LYP/6-311G(d,p) basis sets accurately reproduce carbonyl vibrational frequencies .
  • Molecular docking : Used to explore interactions with biological targets (e.g., viral proteases) or materials (e.g., metal surfaces in corrosion inhibition). Studies on analogous triazinane derivatives show strong binding affinities to SARS-CoV-2 M<sup>pro</sup> .
  • Isotopic effects : <sup>15</sup>N labeling alters vibrational modes and NMR chemical shifts, requiring adjusted computational models .

What strategies resolve contradictions in reported synthesis yields or spectral data for triazinane derivatives?

Advanced Research Focus
Discrepancies often arise from reaction conditions or characterization methods:

  • Controlled variable testing : Use factorial design (e.g., 2<sup>k</sup> experiments) to isolate factors like temperature, catalyst loading, and solvent polarity .
  • Cross-lab validation : Compare XRD data with CCDC references (e.g., 1991207) to confirm structural consistency .
  • Error analysis : Apply statistical tools (e.g., ANOVA) to assess significance of yield variations between methods .

How does isotopic (<sup>15</sup>N) labeling impact the compound’s utility in tracer studies or kinetic isotope effect (KIE) investigations?

Advanced Research Focus
<sup>15</sup>N labeling enables precise tracking in:

  • Mechanistic studies : KIE measurements reveal rate-determining steps in reactions involving N–H or N–C bond cleavage .
  • Biological tracing : Monitor metabolic pathways or degradation products using <sup>15</sup>N-enriched triazinanes in cell cultures .
  • Spectroscopic sensitivity : Enhanced signal-to-noise ratios in <sup>15</sup>N NMR improve detection limits in complex matrices .

What experimental design principles are essential for scaling up triazinane synthesis while maintaining isotopic purity?

Advanced Research Focus
Scaling requires balancing efficiency and purity:

  • Process simulation : Use tools like COMSOL Multiphysics to model heat/mass transfer in large-scale reactors .
  • In-line monitoring : Implement PAT (Process Analytical Technology) with real-time FT-IR or Raman to detect isotopic dilution .
  • Separation technologies : Membrane filtration or chromatography (e.g., HPLC) removes unreacted <sup>14</sup>N impurities .

How can triazinane derivatives be applied in materials science, such as corrosion inhibition or polymer synthesis?

Advanced Research Focus
Functionalized triazinanes show promise in:

  • Corrosion inhibition : Barium complexes of 1,3,5-triazinane-2,4,6-trione reduce corrosion rates in acidic environments by forming protective films on metal surfaces .
  • Polymer crosslinking : Allyl-substituted derivatives (e.g., 1,3,5-triallyl-triazinane) act as flame retardants in epoxy resins, enhancing thermal stability .
  • Coordination chemistry : Triazinanes with electron-withdrawing groups (e.g., -Cl) stabilize metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione
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(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.